molecular formula C7H7BrN2O2 B8671354 n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide CAS No. 705-04-4

n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide

Cat. No. B8671354
M. Wt: 231.05 g/mol
InChI Key: ZOCAASIHAICVRQ-UHFFFAOYSA-N
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Patent
US07153968B2

Procedure details

Prepared according to the procedure described in EXAMPLE 9, Step 4, but using N-(5-bromo-pyridin-2-yl)-acetamide from Step 1 as starting material. Flash chromatography (EtOAc) afforded the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[N:6][CH:7]=1.CC[O:14]C(C)=O>>[CH3:10][C:9]([N:8]=[C:5]1[N:6]([OH:14])[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4]1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
CC(=O)N=C1C=CC(=CN1O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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